

FPL-55712: A Versatile Tool for Interrogating the Cysteinyl Leukotriene Signaling Pathway

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Compound of Interest

Compound Name: FPL-55712

Cat. No.: B1673991

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Introduction

FPL-55712 is a classical and widely utilized pharmacological tool in the field of drug discovery and biomedical research. As a potent and selective antagonist of cysteinyl leukotriene (CysLT) receptors, it has been instrumental in elucidating the physiological and pathophysiological roles of CysLTs, particularly in the context of inflammatory and allergic disorders such as asthma. This document provides detailed application notes and experimental protocols for the effective use of **FPL-55712** as a tool compound.

Mechanism of Action

FPL-55712 exerts its effects by competitively blocking the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to their cell surface receptors, primarily the CysLT₁ receptor. By inhibiting this interaction, **FPL-55712** prevents the downstream signaling cascades that lead to hallmark inflammatory responses, including smooth muscle contraction, increased vascular permeability, and cellular infiltration.

Quantitative Data Summary

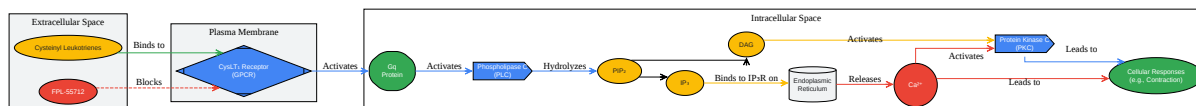
The following table summarizes the antagonistic activity of **FPL-55712** against cysteinyl leukotrienes in a classic organ bath experiment using guinea pig tracheal tissue. The pA₂ value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

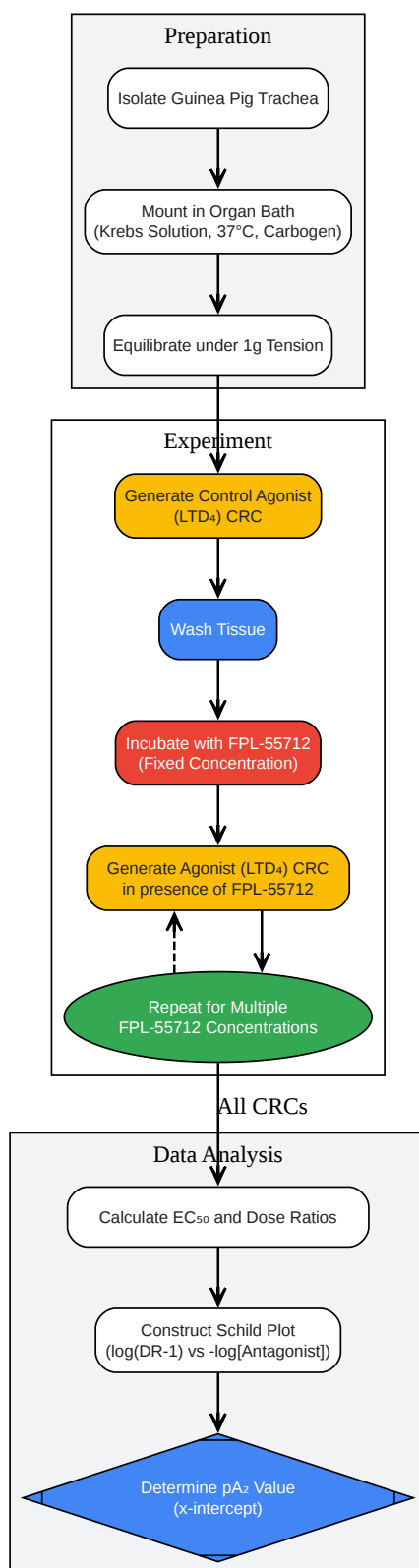
Parameter	Agonist	Tissue Preparation	Value	Reference
pA ₂	Leukotriene D ₄ (LTD ₄)	Guinea Pig Lung Parenchyma	7.41	[1]
pA ₂	Leukotriene D ₄ (LTD ₄)	Guinea Pig Trachea	8.21	[1]

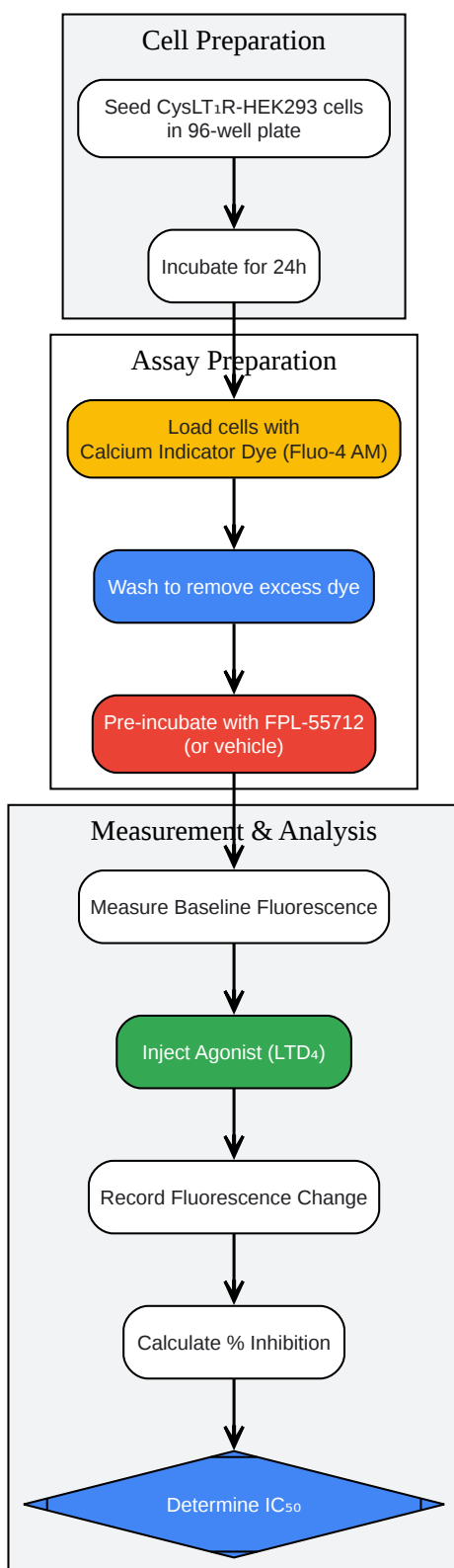
Note: Higher pA₂ values indicate greater antagonist potency.

Signaling Pathway

The cysteinyl leukotrienes signal through G-protein coupled receptors (GPCRs), primarily CysLT₁R, which is coupled to the Gq family of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including smooth muscle contraction and inflammatory gene expression. **FPL-55712** blocks the initial step of this pathway by preventing CysLT binding to the receptor.







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References

- 1. researchgate.net [researchgate.net]
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